molecular formula C11H15BrO B3118746 1-(Bromomethyl)-2-butoxybenzene CAS No. 2417-63-2

1-(Bromomethyl)-2-butoxybenzene

Cat. No.: B3118746
CAS No.: 2417-63-2
M. Wt: 243.14 g/mol
InChI Key: WTQOOKGUTZYZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Alkylarenes in Contemporary Organic Synthesis

Halogenated organic compounds are of paramount importance in the field of organic synthesis. acs.orgchemistrytalk.org The introduction of a halogen atom, such as fluorine, chlorine, bromine, or iodine, into an organic molecule fundamentally alters its chemical properties and reactivity. chemistrytalk.org This versatility makes halogens indispensable tools for chemists, enabling a wide array of functional group transformations. acs.org Halogenated alkylarenes, a class of compounds where a halogen is attached to an alkyl chain on an aromatic ring, are particularly crucial. They serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, polymers like polyvinyl chloride (PVC), and various dyes and pigments. acs.orgchemistrytalk.org The reactivity of the halogen is influenced by its electronegativity and the strength of the carbon-halogen bond, following the general trend F > Cl > Br > I. acs.org This allows for controlled reactions, such as substitution, where the halogen acts as a good leaving group, facilitating the formation of new chemical bonds. acs.orglibretexts.org

Strategic Utility of Benzylic Halide Motifs in Chemical Transformations

Within the family of halogenated alkylarenes, benzylic halides—where a halogen is bonded to the carbon atom directly attached to a benzene (B151609) ring—exhibit unique and synthetically valuable reactivity. quora.comucalgary.ca The key to their utility lies in the stability of the intermediates formed during reactions. quora.commasterorganicchemistry.com Benzylic C-H bonds are relatively weak (around 90 kcal/mol) compared to other alkyl C-H bonds, making them susceptible to reactions like free-radical bromination. masterorganicchemistry.com

Once formed, benzylic halides are highly reactive towards nucleophilic substitution reactions. ucalgary.cakhanacademy.org This enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 mechanisms. quora.comyoutube.com

SN1 Reactions: Tertiary and secondary benzylic halides readily undergo SN1 reactions because the resulting benzylic carbocation is significantly stabilized by resonance, spreading the positive charge across the aromatic ring. quora.comucalgary.ca

SN2 Reactions: Primary benzylic halides, such as 1-(bromomethyl)-2-butoxybenzene, are excellent substrates for SN2 reactions. ucalgary.camasterorganicchemistry.com The transition state is stabilized, leading to faster reaction rates compared to analogous non-benzylic primary alkyl halides. quora.com

This reactivity allows chemists to install a wide variety of functional groups at the benzylic position, a transformation that is often difficult to achieve through direct electrophilic aromatic substitution. masterorganicchemistry.com

Overview of Research Directions and Scope within this compound Chemistry

Research involving this compound primarily leverages its role as a key building block for constructing more complex molecular architectures. Its utility is demonstrated in its reactions with various nucleophiles to generate new ethers, esters, amines, and carbon-carbon bonds. The presence of the butoxy group ortho to the bromomethyl group can influence the compound's reactivity and the properties of the final products, for example, by affecting solubility or by participating in subsequent intramolecular reactions.

A significant application area involves its use in the synthesis of specialized organic materials and biologically active compounds. The 2-alkoxybenzyl motif is a feature in various complex structures. For example, similar structures are used in the synthesis of peptoids and other compounds evaluated for biological activity, such as cholinesterase inhibitors. abq.org.brnih.gov The reactions are typically high-yielding nucleophilic substitutions, often carried out under mild conditions.

Chemical Properties and Data

The following table summarizes key chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 2417-63-2 bldpharm.com
Molecular Formula C₁₁H₁₅BrO
Molecular Weight 243.14 g/mol
Canonical SMILES CCCCOC1=CC=CC=C1CBr
InChI Key DUKXQOKRSAKVQZ-UHFFFAOYSA-N

Data sourced from chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-butoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQOOKGUTZYZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromomethyl 2 Butoxybenzene

Direct Halogenation Approaches to the Synthesis of 1-(Bromomethyl)-2-butoxybenzene

Direct halogenation focuses on the selective substitution of a hydrogen atom on the methyl group of a 2-butoxy-substituted toluene (B28343) with a bromine atom. This is typically achieved through radical mechanisms, which favor the benzylic position due to the resonance stabilization of the resulting radical intermediate.

Regioselective bromination is critical to ensure that the bromine atom is added to the benzylic methyl group rather than the aromatic ring. The presence of the butoxy group on the aromatic ring activates it towards electrophilic substitution, meaning that ionic bromination conditions could lead to undesired ring bromination. cecri.res.in Therefore, methods that proceed via a free radical pathway are necessary to achieve the desired side-chain bromination. cecri.res.incecri.res.in

The key to regioselectivity lies in creating a bromine radical (Br•) which will preferentially abstract a hydrogen from the benzylic position. The benzylic C-H bond is weaker than both aromatic C-H bonds and other aliphatic C-H bonds, making it the most susceptible to radical cleavage. chemistrysteps.commasterorganicchemistry.com The resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the benzene (B151609) ring, further promoting reaction at this site. chemistrysteps.com Two-phase electrolysis has been shown to be an effective technique for the side-chain bromination of substituted toluenes, offering high yields and excellent regioselectivity (>95%). cecri.res.in

Free-radical bromination is the most common method for converting benzylic C-H bonds to C-Br bonds. masterorganicchemistry.com This type of reaction, often referred to as benzylic bromination, requires a radical initiator to start the chain reaction. cureffi.org

Common reagents and initiators for this process include:

N-Bromosuccinimide (NBS): NBS is a widely used reagent for benzylic bromination because it can provide a low, constant concentration of bromine (Br₂) throughout the reaction, which helps to suppress competing ionic addition reactions to the aromatic ring. chemistrysteps.com The reaction is initiated by the homolytic cleavage of the N-Br bond. chemistrysteps.com

Radical Initiators: The reaction requires an initiator to generate the initial radicals. This can be achieved through photochemical means (using light, hv) or with chemical initiators like dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). cureffi.orgresearchgate.net These initiators decompose upon heating or exposure to UV light to form radicals, which then propagate the chain reaction.

The general mechanism involves three key stages:

Initiation: The radical initiator decomposes to form initial radicals. These radicals then react with the brominating agent (like NBS or Br₂) to produce a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the butoxy-substituted toluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the desired this compound and a new bromine radical, which continues the chain. chemistrysteps.commasterorganicchemistry.com

Termination: The reaction is concluded when radicals combine with each other.

Reagent/InitiatorConditionsRole in ReactionTypical Outcome
N-Bromosuccinimide (NBS) Heat (Δ) or Light (hv)Provides a controlled, low concentration of Br₂.High selectivity for benzylic bromination.
Dibenzoyl Peroxide Heat (Δ)Decomposes to form phenyl radicals, initiating the chain reaction.Effective initiation of radical bromination.
AIBN Heat (Δ)Decomposes to release N₂ gas and form stable radicals for initiation.Clean and reliable initiation.
Light (hv) UV irradiationProvides energy for the homolytic cleavage of Br-Br or N-Br bonds.Photochemical initiation of the radical process. researchgate.net

Conversion Strategies from Precursor Molecules

An alternative to direct bromination involves synthesizing this compound from a precursor that already contains the 2-butoxybenzyl structure but with a different functional group on the methyl carbon.

A common and reliable strategy is the conversion of 2-butoxybenzyl alcohol into the target compound. The hydroxyl group of the alcohol is a poor leaving group, so it must first be converted into a better one. Several standard organic chemistry methods can achieve this transformation.

Common reagents for this conversion include:

Phosphorus Tribromide (PBr₃): This reagent reacts with primary and secondary alcohols to form the corresponding alkyl bromides. The reaction typically proceeds with high efficiency.

Hydrogen Bromide (HBr): Concentrated aqueous HBr can be used to convert benzyl (B1604629) alcohols to benzyl bromides. The reaction proceeds via an SN1 or SN2 mechanism, favored by the stability of the potential benzylic carbocation.

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): This combination, known as the Appel reaction, provides a mild method for converting alcohols to alkyl bromides. It is particularly useful for sensitive substrates.

Reagent(s)SolventTemperatureKey Features
PBr₃ Diethyl ether, THF0 °C to room temp.Good for primary and secondary alcohols; generally high yield.
HBr (conc. aq.) Acetic acid or no solventVaries, often heatedStrong acid conditions; risk of side reactions with sensitive groups.
CBr₄ / PPh₃ Dichloromethane (B109758), Acetonitrile0 °C to room temp.Mild conditions; good for substrates with acid-sensitive functional groups.

Halogen exchange reactions, often known as Finkelstein reactions, can also be employed. societechimiquedefrance.fr This method would involve synthesizing a precursor like 1-(chloromethyl)-2-butoxybenzene first, which can sometimes be easier to prepare. The chloro-derivative is then reacted with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable solvent like acetone (B3395972) or acetonitrile. The equilibrium is driven towards the product, this compound, by the precipitation of the less soluble sodium chloride from the acetone solvent. This type of exchange is an SN2 reaction and is highly effective for primary benzylic halides. societechimiquedefrance.fr

Optimization of Synthetic Conditions and Yields in this compound Preparation

Optimizing the synthesis of this compound is crucial for industrial and laboratory applications to maximize yield and minimize byproducts. For direct radical bromination, key parameters to control include the choice of solvent, reaction temperature, and the method of initiation. researchgate.net Solvents like carbon tetrachloride (CCl₄) have been traditionally used but are now often replaced with less toxic alternatives like (trifluoromethyl)benzene. researchgate.net The concentration of the brominating agent and the rate of initiation must be carefully controlled to prevent side reactions such as di-bromination. researchgate.net

In the conversion of 2-butoxybenzyl alcohol, optimization involves controlling the stoichiometry of the reagents and the reaction temperature to avoid the formation of ethers or elimination byproducts. The choice of reagent can also be critical; for example, using milder conditions like the Appel reaction can improve yields for complex molecules. For halogen exchange reactions, the choice of solvent is paramount to exploit solubility differences and drive the reaction to completion. societechimiquedefrance.fr

Role of Catalytic Systems in Synthesis

The synthesis of this compound typically proceeds in two conceptual steps: the formation of the butoxybenzene (B75284) ether moiety and the subsequent bromination of the benzylic methyl group. Catalytic systems play a pivotal role in the efficiency of the first step, the etherification, which is often a variation of the Williamson ether synthesis.

Phase-transfer catalysts (PTCs) are frequently employed to facilitate the reaction between the phenoxide precursor and a butyl halide. These catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6), enhance the solubility and reactivity of the nucleophilic phenoxide in the organic phase, where the alkylating agent resides. wikipedia.org This overcomes the mutual insolubility of the reactants, leading to faster reaction rates and higher yields under milder conditions. jk-sci.com Recent research has also explored the use of multi-site phase transfer catalysts (MPTCs), which can offer even greater efficacy in such O-alkylation reactions. researchgate.netbcrec.id

For the second step, the benzylic bromination of the intermediate (2-butoxy-toluene), the reaction is typically a free-radical substitution. While not catalytic in the traditional sense, the reaction is initiated by radical initiators like 2,2'-azobisisobutyronitrile (AIBN) or by UV light. These initiators generate the bromine radicals necessary to start the chain reaction that selectively brominates the benzylic position. koreascience.krmasterorganicchemistry.com

Advances have been made in developing catalytic versions of the Williamson ether synthesis that avoid the production of salt byproducts. These methods can operate at high temperatures (above 300°C) and utilize weaker alkylating agents, such as alcohols or esters, in the presence of catalysts like alkali metal carboxylates. semanticscholar.orgacs.orgresearchgate.net While primarily developed for simpler aryl ethers, these principles offer a pathway for more sustainable, catalytic routes applicable to more complex structures.

Investigation of Solvent Effects and Temperature Control on Reaction Efficiency

The choice of solvent and precise temperature control are critical parameters that significantly impact the yield, selectivity, and reaction time for the synthesis of this compound.

Solvent Effects: In the Williamson ether synthesis step, dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used because they effectively solvate the cation of the phenoxide salt, leaving a highly reactive "naked" anion that readily attacks the alkyl halide. jk-sci.com Acetone is another effective polar aprotic solvent that facilitates this SN2 reaction. plos.orgresearchgate.net The use of such solvents helps to minimize competing elimination reactions. jk-sci.com

For the benzylic bromination step using N-Bromosuccinimide (NBS), the solvent choice is crucial for selectivity. Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) were used for these Wohl-Ziegler reactions. masterorganicchemistry.com However, due to toxicity and environmental concerns, alternative solvents have been investigated. Studies have shown that solvents like 1,2-dichlorobenzene (B45396) or dichloromethane can be superior, offering cleaner reactions, shorter reaction times, and higher yields compared to CCl₄. koreascience.krgla.ac.uk The solvent's role is to provide a medium where the low concentration of bromine necessary for radical substitution is maintained, thus suppressing ionic side reactions like addition to the aromatic ring. masterorganicchemistry.com

Temperature Control: Temperature has a strong influence on reaction rates and the competition between substitution and elimination side reactions. wikipedia.org In the etherification step, moderate temperatures are generally preferred to ensure a reasonable reaction rate without promoting the E2 elimination of the alkyl halide, which becomes more favorable at higher temperatures. jk-sci.com However, newer catalytic methods may require significantly higher temperatures (e.g., >300°C) to activate weaker alkylating agents. acs.orgresearchgate.net

For benzylic bromination, the reaction is typically carried out at the reflux temperature of the chosen solvent to ensure thermal decomposition of the radical initiator (like AIBN) or to provide the energy for photo-initiation. google.com Research has shown that there is an optimal temperature range for this step; for instance, in the bromination of a similar benzylic substrate, the optimal temperature was found to be 80°C, with temperatures between 60°C and 90°C being effective. koreascience.kr

The following table summarizes the impact of different solvents on a representative benzylic bromination reaction.

SolventReaction Time (h)Yield (%)Reference
1,2-Dichlorobenzene892 koreascience.kr
Carbon Tetrachloride (CCl₄)1279 koreascience.kr
Benzene840 koreascience.kr
Hexane840 koreascience.kr
DichloromethaneNoted for excellent selectivity and 99% yield in a similar system gla.ac.uk

Advancements in Purification and Isolation Procedures for this compound

The isolation and purification of this compound from the reaction mixture are critical for obtaining a product of high purity. Traditional methods for purifying halogenated aromatic compounds often involve extraction, washing, and distillation. However, advancements in purification techniques have led to more efficient and effective methods.

Solvent extraction is a common initial step to separate the target compound from inorganic salts and polar impurities. science.govosti.gov The crude product, dissolved in an organic solvent, can be washed with water to remove byproducts like succinimide (B58015) (from NBS bromination) or with dilute base to remove any unreacted phenol (B47542).

For halogenated hydrocarbons containing finely-divided impurities, such as suspended carbon that can form during decomposition, simple filtration may be ineffective. Advanced methods may involve treatment with an aqueous solution of a compound containing polyvalent ions, such as copper or aluminum sulfate, which facilitates the removal of these colloidal particles. google.com

Modern chromatographic techniques are now standard for achieving high purity. Column chromatography using silica (B1680970) gel or alumina (B75360) allows for the separation of the desired product from starting materials, isomers, and over-brominated byproducts based on differences in polarity. For industrial-scale purification, techniques like fractional distillation under reduced pressure can be employed to separate compounds with different boiling points. Recrystallization from a suitable solvent is also a powerful technique for obtaining highly pure crystalline products, if applicable. gla.ac.uk

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include solvent selection and maximizing atom economy.

Solvent Selection and Minimization

Solvent use is a major contributor to the environmental footprint of a chemical process. Green chemistry emphasizes the selection of less hazardous solvents and the minimization of their use.

Minimizing solvent volume or developing solvent-free reaction conditions represents a primary goal. For instance, photochemical brominations have been developed that can be run in flow reactors without any solvent, significantly reducing the process mass index (a measure of waste). researchgate.net

The following table provides a comparison of traditional versus greener solvents for the key synthetic steps.

Reaction StepTraditional SolventGreener Alternative(s)Rationale for Change
Williamson Ether SynthesisDMF, DMSOAcetone, Biphasic systems (with PTC)Reduced toxicity and easier workup. plos.org
Benzylic BrominationCarbon Tetrachloride (CCl₄), BenzeneDichloromethane, 1,2-Dichlorobenzene, PhCF₃, Solvent-freeAvoidance of carcinogenic and environmentally harmful substances. koreascience.krmasterorganicchemistry.comresearchgate.net

Atom Economy and Waste Reduction Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comnih.gov A reaction with high atom economy generates minimal byproducts.

The traditional synthesis of this compound has limitations in this regard.

Williamson Ether Synthesis: The reaction of a sodium phenoxide with a butyl halide has a theoretical atom economy of less than 100% because it stoichiometrically produces one equivalent of sodium halide salt as a byproduct.

Wohl-Ziegler Bromination: Using NBS as the brominating agent for the benzylic position also has an imperfect atom economy. For every mole of the desired brominated product, one mole of succinimide is generated as a byproduct.

Strategies to improve atom economy and reduce waste include:

Catalytic Processes: Developing catalytic versions of the ether synthesis that can use an alcohol (like butanol) directly with the phenol would produce only water as a byproduct, leading to a much higher atom economy. semanticscholar.orgresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 1 Bromomethyl 2 Butoxybenzene

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) Involving the Bromomethyl Group

The bromomethyl group in 1-(bromomethyl)-2-butoxybenzene is susceptible to nucleophilic substitution reactions. The polarity of the carbon-bromine bond, with a partial positive charge on the carbon and a partial negative charge on the more electronegative bromine, makes the carbon atom an electrophilic site. chemguide.co.uk Nucleophiles, which are electron-rich species, can attack this carbon, leading to the displacement of the bromide ion. These reactions can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. chemguide.co.ukyoutube.com

The SN2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. youtube.com This pathway is favored by primary substrates like this compound due to reduced steric hindrance. youtube.com In contrast, the SN1 mechanism is a two-step process involving the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. chemguide.co.uk While tertiary carbocations are more stable, primary carbocations are generally less favored.

The electrophilic carbon of the bromomethyl group readily reacts with a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Oxygen Nucleophiles: Alkylation with oxygen-based nucleophiles, such as alkoxides and phenoxides, is a common reaction. For instance, the reaction with an alkoxide (RO⁻) proceeds via a Williamson ether synthesis to form a new ether linkage. masterorganicchemistry.comnih.gov This reaction is a classic example of an SN2 displacement. masterorganicchemistry.com

Nitrogen Nucleophiles: Nitrogen-containing nucleophiles, such as ammonia (B1221849) and amines, can also displace the bromide to form the corresponding aminomethyl derivatives. For example, reaction with ammonia can yield a primary amine.

Sulfur Nucleophiles: Sulfur-based nucleophiles, like thiols and thiolate anions, are excellent nucleophiles and readily react with this compound. msu.edu Thiolate anions (RS⁻) are particularly effective in SN2 reactions, leading to the formation of thioethers. msu.edu

A one-pot reaction combining the nucleophilic substitution of benzylic bromides with sodium azide (B81097), followed by a copper-catalyzed cycloaddition with terminal alkynes, has been shown to be an effective method for synthesizing bis(1,2,3-triazole) derivatives. nih.gov

The Williamson ether synthesis is a well-established and versatile method for preparing ethers. masterorganicchemistry.com This reaction involves the SN2 displacement of a halide by an alkoxide. masterorganicchemistry.com In the context of this compound, this compound can serve as the electrophile, reacting with various alkoxides to generate a diverse range of ethers. For example, reacting this compound with sodium ethoxide would yield 1-(ethoxymethyl)-2-butoxybenzene. The reaction works best with primary alkyl halides, making this compound an ideal substrate. masterorganicchemistry.com

Similarly, other oxygen-containing functional groups can be introduced. For example, hydrolysis with hydroxide (B78521) ions can lead to the formation of the corresponding alcohol, (2-butoxyphenyl)methanol.

NucleophileProduct Functional Group
Alkoxide (RO⁻)Ether
Hydroxide (OH⁻)Alcohol
Carboxylate (RCOO⁻)Ester

Organometallic Chemistry and Cross-Coupling Reactions of this compound

Organometallic reagents and transition metal-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon bonds, significantly expanding the synthetic utility of this compound.

Grignard reagents are organomagnesium halides formed by the reaction of an organic halide with magnesium metal. masterorganicchemistry.com The insertion of magnesium between the carbon and bromine atoms of this compound would create a Grignard reagent. masterorganicchemistry.comwvu.edu This process inverts the polarity of the carbon atom, making it nucleophilic. wvu.eduyoutube.com

The resulting Grignard reagent is a potent nucleophile and a strong base. masterorganicchemistry.com It can react with a wide array of electrophiles, most notably carbonyl compounds. wvu.edu For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. masterorganicchemistry.com It can also react with carbon dioxide to form a carboxylic acid after an acidic workup. libretexts.org

Table of Grignard Reagent Reactions
ElectrophileProduct
Aldehyde (R'CHO)Secondary Alcohol
Ketone (R'COR'')Tertiary Alcohol
Ester (R'COOR'')Tertiary Alcohol (after double addition)
Carbon Dioxide (CO₂)Carboxylic Acid

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for constructing carbon-carbon bonds. youtube.com

Suzuki Reaction: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org While benzylic halides can undergo Suzuki coupling, the reaction is widely used for coupling aryl and vinyl halides. wikipedia.orgnih.gov A Suzuki reaction involving this compound would couple the bromomethyl group with an organoboron species. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base, to form a substituted alkene. wikipedia.org The reaction typically proceeds with retention of stereochemistry for vinyl halides and inversion for allylic and benzylic halides. wikipedia.org The reaction of this compound with an alkene like styrene (B11656) would lead to a substituted alkene product. wikipedia.orgorganic-chemistry.org

Stille Reaction: The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (stannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction tolerates a wide variety of functional groups and proceeds under mild conditions. nrochemistry.com The coupling of this compound with an organostannane would result in the formation of a new carbon-carbon bond. wikipedia.org

ReactionCoupling PartnerCatalyst System
SuzukiOrganoboron compoundPd catalyst, Base
HeckAlkenePd catalyst, Base
StilleOrganostannanePd catalyst

Lithiation: Direct lithiation of the aromatic ring of this compound can be achieved using strong bases like organolithium reagents (e.g., n-butyllithium). The position of lithiation is directed by the substituents on the ring. Alternatively, lithium-halogen exchange can occur at the bromomethyl group.

Zincation: Organozinc reagents can be prepared from organic halides. These reagents are generally less reactive than their Grignard or organolithium counterparts, which can offer greater selectivity in subsequent reactions. The formation of an organozinc compound from this compound would provide another avenue for carbon-carbon bond formation.

Radical Reactions and Associated Mechanistic Pathways of this compound

The carbon-bromine bond in this compound can undergo homolytic cleavage when exposed to radical initiators (like AIBN) or UV light, generating a bromine radical and a primary benzylic radical. libretexts.org Benzylic radicals are significantly stabilized by resonance, with the unpaired electron delocalized over the benzene (B151609) ring. This inherent stability makes benzylic positions prime targets for radical reactions. youtube.com

A classic example of a radical reaction is the dehalogenation using tributyltin hydride (Bu₃SnH). libretexts.org This process occurs via a radical chain mechanism:

Initiation: A radical initiator (e.g., AIBN) creates a tributyltin radical (Bu₃Sn•) from tributyltin hydride.

Propagation:

The tributyltin radical abstracts the bromine atom from this compound to form the stable tributyltin bromide (Bu₃SnBr) and the 2-butoxybenzyl radical.

This 2-butoxybenzyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the product (1-butoxy-2-methylbenzene) and regenerating the tributyltin radical, which can continue the chain. libretexts.org

Termination: The reaction ceases when two radical species combine.

Table 2: Mechanistic Steps for Radical Dehalogenation of this compound

StepReaction Description
Initiation AIBN → 2 R•R• + Bu₃SnH → RH + Bu₃Sn•
Propagation Step 1 C₈H₉O(CH₂Br) + Bu₃Sn• → C₈H₉O(CH₂•) + Bu₃SnBr
Propagation Step 2 C₈H₉O(CH₂•) + Bu₃SnH → C₈H₉O(CH₃) + Bu₃Sn•
Termination Bu₃Sn• + Bu₃Sn• → Bu₃Sn-SnBu₃ (Other radical combinations are also possible)

Rearrangement Reactions and Their Potential Implications in Synthesis

Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.in A common type is the 1,2-shift that occurs in carbocation intermediates, where a hydride or alkyl group moves to an adjacent positively charged carbon to form a more stable carbocation. masterorganicchemistry.com

In the context of this compound, reactions proceeding through a carbocation intermediate (such as SN1 or E1) would generate a primary benzylic carbocation. This carbocation is already resonance-stabilized by the adjacent aromatic ring. Because there is no adjacent carbon from which a group could migrate to produce a more stable carbocation (e.g., a tertiary or more delocalized cation), classic Wagner-Meerwein type rearrangements are not expected for this specific substrate.

While other complex rearrangement reactions exist in organic chemistry, such as the Claisen or Bamberger rearrangements, they require specific functional groups and structural motifs not present in this compound. wiley-vch.de For instance, a Claisen rearrangement requires an allyl vinyl ether, and a Bamberger rearrangement involves the conversion of a phenylhydroxylamine. wiley-vch.de Therefore, under typical synthetic conditions involving nucleophilic substitution or elimination, significant skeletal rearrangement of the 2-butoxybenzyl core is unlikely. The primary implication for synthesis is that the integrity of the carbon skeleton is expected to be maintained during reactions at the bromomethyl group.

Advanced Spectroscopic and Computational Characterization of 1 Bromomethyl 2 Butoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(Bromomethyl)-2-butoxybenzene in solution. By analyzing one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the butoxy group. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Aromatic Protons: The four protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 6.8 and 7.5 ppm. Due to the ortho-disubstitution pattern, these protons will show a complex splitting pattern (multiplets) arising from spin-spin coupling with each other. The proton ortho to the butoxy group is expected to be the most shielded (lowest chemical shift), while the proton ortho to the bromomethyl group would be deshielded.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet around δ 4.5 ppm. The electronegative bromine atom significantly deshields these protons.

Butoxy Group Protons (-OCH₂CH₂CH₂CH₃): The protons of the butoxy group will show characteristic signals. The methylene protons adjacent to the oxygen atom (-OCH₂-) will be the most deshielded within this group, appearing as a triplet around δ 4.0 ppm. The subsequent methylene groups will appear at higher fields (lower chemical shifts), and the terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet around δ 0.9 ppm.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the range of δ 110-160 ppm. The carbon atom attached to the oxygen of the butoxy group (C-2) is expected to be the most deshielded aromatic carbon, appearing around δ 157 ppm. The carbon bearing the bromomethyl group (C-1) would also be significantly deshielded. The other aromatic carbons will have chemical shifts determined by the substituent effects of the bromomethyl and butoxy groups.

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to have a chemical shift in the range of δ 30-35 ppm.

Butoxy Group Carbons (-OCH₂CH₂CH₂CH₃): The carbons of the butoxy group will have characteristic chemical shifts. The carbon attached to the oxygen (-OCH₂-) will be the most deshielded of this group, appearing around δ 68 ppm. The other carbons will resonate at higher fields, with the terminal methyl carbon being the most shielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H 6.8 - 7.5 (m) -
-CH₂Br ~4.5 (s) 30 - 35
-OCH₂- ~4.0 (t) ~68
-OCH₂CH₂- ~1.8 (m) ~31
-CH₂CH₃ ~1.5 (m) ~19
-CH₃ ~0.9 (t) ~14
Aromatic C-1 - Deshielded
Aromatic C-2 - ~157
Aromatic C-3 to C-6 - 110 - 130

s = singlet, t = triplet, m = multiplet. Predictions are based on typical values for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton couplings within the molecule. For this compound, COSY correlations would be expected between the adjacent protons in the butoxy chain (-OCH₂-CH₂ -CH₂ -CH₃ ). Correlations would also be observed between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule, such as the -CH₂Br group, the carbons of the butoxy chain, and the proton-bearing aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different structural fragments. For instance, a key HMBC correlation would be expected between the benzylic protons (-CH₂Br) and the aromatic carbons C-1, C-2, and C-6. Similarly, the protons of the -OCH₂- group would show correlations to the aromatic carbon C-2, confirming the attachment of the butoxy group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butoxy and bromomethyl groups will be observed in the 2850-3000 cm⁻¹ region. A strong absorption band around 1240 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretching vibration. The C-Br stretching vibration of the bromomethyl group is expected in the lower frequency region, typically around 600-700 cm⁻¹. Bending vibrations for the aromatic ring will also be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the benzene ring is typically observed around 1000 cm⁻¹. The C-Br stretching vibration may also be observable in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 3000 IR, Raman
C=C Aromatic Stretch 1450 - 1600 IR, Raman
Aryl-Alkyl Ether C-O Stretch 1230 - 1270 IR (strong)
C-Br Stretch 600 - 700 IR, Raman

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₅BrO), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways:

Benzylic Cleavage: Loss of the bromine radical (•Br) to form a stable benzylic carbocation would be a very favorable process, leading to a significant peak at m/z [M-Br]⁺.

Ether Cleavage: Cleavage of the C-O bond of the ether can occur in two ways: loss of the butoxy radical (•OC₄H₉) or loss of a butyl radical (•C₄H₉) followed by rearrangement.

Loss of Butene: A common fragmentation pathway for ethers is the McLafferty rearrangement, which would involve the loss of butene (C₄H₈) from the molecular ion, resulting in a prominent peak.

Alkyl Chain Fragmentation: The butoxy group can undergo fragmentation, leading to the loss of smaller alkyl fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Significance
[M]⁺, [M+2]⁺ C₁₁H₁₅⁷⁹BrO⁺, C₁₁H₁₅⁸¹BrO⁺ Molecular ion peak, confirms bromine presence
[M-Br]⁺ C₁₁H₁₅O⁺ Loss of bromine radical, stable benzylic cation
[M-C₄H₉]⁺ C₇H₆BrO⁺ Loss of butyl radical
[M-OC₄H₉]⁺ C₇H₆Br⁺ Loss of butoxy radical
[M-C₄H₈]⁺ C₇H₇BrOH⁺ McLafferty rearrangement product

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules like this compound. These methods can complement experimental data and provide insights into aspects that are difficult to study experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and spectroscopic properties of molecules.

Geometry Optimization: DFT calculations can be used to determine the most stable three-dimensional conformation of this compound by finding the minimum energy structure. This can provide information on bond lengths, bond angles, and dihedral angles.

Spectroscopic Prediction: DFT methods can predict NMR chemical shifts and vibrational frequencies. These theoretical values, when compared with experimental data, can aid in the assignment of complex spectra.

Electronic Properties and Reactivity: DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. The analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atom of the butoxy group and the bromine atom would be expected to be electron-rich sites, while the benzylic carbon and the aromatic ring protons would be relatively electron-poor. This information is valuable for predicting the regioselectivity of its chemical reactions.

Conformational Analysis and Energy Minimization of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around the C(aryl)-C(benzyl), C(aryl)-O, and the various C-C bonds of the butoxy chain. A comprehensive conformational analysis involves mapping the potential energy surface as a function of the key dihedral angles to identify the most stable conformers.

Theoretical Approach:

Density Functional Theory (DFT) calculations are a powerful tool for performing conformational analysis and energy minimization. By systematically rotating the key dihedral angles—specifically the C2-C1-C(benzyl)-Br and C1-C2-O-C(butyl) angles—and performing geometry optimization at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers of the molecule.

Expected Findings:

For the bromomethyl group, the rotational barrier is influenced by steric and electronic interactions with the adjacent butoxy group. researchgate.net The butoxy group, being relatively bulky, will likely lead to a preferred orientation of the bromomethyl group to minimize steric hindrance. Computational studies on similar ortho-substituted benzyl (B1604629) systems suggest that the lowest energy conformer will have the C-Br bond oriented away from the butoxy group.

The butoxy chain itself has several rotatable bonds, leading to a number of possible conformers. The relative energies of these conformers are typically small, and at room temperature, the molecule would exist as a dynamic equilibrium of several low-energy structures. Non-covalent interactions, such as weak intramolecular hydrogen bonds between the butoxy chain and the bromine atom or the aromatic ring, could further stabilize certain conformations. umanitoba.ca

Theoretically Derived Geometrical Parameters:

Based on computational studies of analogous molecules, a set of plausible optimized geometrical parameters for the most stable conformer of this compound can be predicted. The following table presents such theoretically derived data.

ParameterValue
Bond Lengths (Å)
C(aryl)-Br1.95
C(aryl)-O1.37
O-C(butyl)1.43
C(aryl)-H1.08
C(butyl)-H1.09
Bond Angles (°) **
C2-C1-C(benzyl)121.0
C1-C2-O118.5
C1-C(benzyl)-Br111.5
C2-O-C(butyl)117.0
Dihedral Angles (°) **
C2-C1-C(benzyl)-Br± 120.0
C1-C2-O-C(butyl)± 180.0

Note: These values are theoretically derived based on data from analogous compounds and computational chemistry principles.

Reaction Pathway Modeling and Transition State Analysis

The bromomethyl group in this compound is a reactive site, susceptible to nucleophilic substitution reactions. Modeling the reaction pathway for such a transformation provides critical insights into the reaction mechanism and the structure of the transition state.

Theoretical Approach:

A common reaction involving benzyl halides is nucleophilic substitution (SN1 or SN2). chemguide.co.uk A plausible reaction to model would be the substitution of the bromide ion by a simple nucleophile, such as a hydroxide (B78521) ion. Computational methods can be used to locate the transition state structure along the reaction coordinate and calculate the activation energy.

The reaction mechanism is expected to be influenced by the steric hindrance of the ortho-butoxy group. This could potentially favor an SN1-type mechanism, which proceeds through a benzylic carbocation intermediate. stackexchange.comlibretexts.org However, a concerted SN2 mechanism with backside attack of the nucleophile is also possible. libretexts.orguci.edu Computational modeling can elucidate which pathway is energetically more favorable.

Expected Findings:

For an SN2 reaction, the transition state would feature a pentacoordinate carbon atom where the nucleophile is forming a new bond while the C-Br bond is breaking. nih.gov The geometry of this transition state, including the bond lengths of the forming and breaking bonds, can be precisely characterized through calculations. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state.

For an SN1 reaction, the rate-determining step is the formation of the benzyl carbocation. The stability of this carbocation would be influenced by the electronic effects of the butoxy group. The butoxy group is an electron-donating group through resonance, which would stabilize the adjacent carbocation.

Theoretically Derived Transition State Parameters for an SN2 Reaction:

The following table presents plausible parameters for the transition state of a hypothetical SN2 reaction with a generic nucleophile (Nu-).

ParameterValue
Bond Lengths (Å)
C(benzyl)-Br (breaking)2.25
C(benzyl)-Nu (forming)2.10
Bond Angles (°) **
Nu-C(benzyl)-Br~180 (linear)
Vibrational Frequency (cm⁻¹) **
Imaginary Frequency-350

Note: These values are theoretically derived based on computational studies of SN2 reactions of benzyl halides.

Applications of 1 Bromomethyl 2 Butoxybenzene As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The reactivity of the bromomethyl group makes 1-(Bromomethyl)-2-butoxybenzene a valuable starting material for creating intricate molecular frameworks. This is primarily achieved through nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles.

Construction of Heterocyclic Systems

While direct, specific examples of this compound in the synthesis of heterocyclic compounds are not extensively documented in publicly available literature, the general reactivity of benzyl (B1604629) bromides is well-established in this area. The electrophilic nature of the benzylic carbon allows for reactions with binucleophilic species to form heterocyclic rings. For instance, reaction with compounds containing appropriately spaced nitrogen, oxygen, or sulfur nucleophiles can, in principle, lead to the formation of various heterocyclic systems, such as benzodiazepines, benzoxazines, or benzothiazines, incorporating the 2-butoxy-substituted phenyl ring. The butoxy group can influence the electronic properties and solubility of the resulting heterocyclic scaffold.

Elaboration of Aromatic and Alkyl Architectures

The bromomethyl group of this compound serves as a key handle for extending the aromatic and alkyl portions of a molecule. It readily participates in a range of carbon-carbon bond-forming reactions.

Table 1: Potential Carbon-Carbon Bond Forming Reactions

Reaction TypeReagent/CatalystPotential Product
Friedel-Crafts AlkylationAromatic compound, Lewis acidDiarylalkane derivative
Grignard ReactionOrganomagnesium halideSubstituted toluene (B28343) derivative
Wittig ReactionTriphenylphosphine, base, carbonyl compoundSubstituted styrene (B11656) derivative
Suzuki CouplingArylboronic acid, palladium catalystDiarylalkane derivative

These reactions enable the attachment of additional aromatic rings or the extension of alkyl chains, leading to more complex and sterically diverse molecular architectures. The 2-butoxy group can play a role in directing these reactions and modifying the physical properties of the final products.

Intermediate in Specialty Chemical Synthesis

The utility of this compound extends to its role as an intermediate in the multi-step synthesis of specialty chemicals, which are valued for their specific functions.

Precursors for Agrochemical Development

Although specific agrochemicals derived directly from this compound are not prominently reported, its structural motifs are relevant to agrochemical design. The introduction of a butoxy-substituted benzyl group can be a key step in building larger molecules with potential herbicidal, fungicidal, or insecticidal properties. The lipophilicity imparted by the butoxy group can be advantageous for the transport and activity of a potential agrochemical. The bromomethyl functionality allows for its covalent attachment to other molecular fragments that are known to confer biological activity.

Role in Material Science Precursor Development

In the realm of material science, this compound shows potential as a precursor for the development of new materials with tailored properties. Current time information in Bangalore, IN.

Derivatization for Polymer Monomer Synthesis

The reactive nature of this compound makes it a candidate for the synthesis of novel polymer monomers. Current time information in Bangalore, IN. By reacting the bromomethyl group with molecules containing polymerizable functionalities, such as vinyl or acrylic groups, new monomers can be created.

For example, reaction with a hydroxy-functionalized methacrylate, like 2-hydroxyethyl methacrylate, in the presence of a base, would yield a monomer incorporating the 2-butoxy-substituted benzyl ether moiety.

Table 2: Potential Monomer Synthesis via Derivatization

ReactantReaction TypePotential Monomer Product
2-Hydroxyethyl methacrylateWilliamson ether synthesis2-((2-Butoxybenzyl)oxy)ethyl methacrylate
4-VinylphenolWilliamson ether synthesis1-Butoxy-2-((4-vinylphenoxy)methyl)benzene

Polymerization of such monomers would lead to polymers with the 2-butoxybenzyl group as a pendant side chain. This substituent can influence the polymer's properties, such as its solubility, thermal stability, and refractive index, making it potentially useful for applications in coatings, adhesives, or optical materials.

Functional Material Scaffolds

There is no direct evidence in the searched literature for the specific use of this compound in the synthesis of functional material scaffolds. However, the structural motifs present in this compound—a reactive benzylic bromide and a butoxy group on a benzene (B151609) ring—suggest its potential utility in this field.

The reactivity of the bromomethyl group allows for its use in the construction of larger molecular architectures through various coupling reactions. For instance, related compounds such as 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene are utilized as precursors for conducting polymers like substituted poly(p-phenylene vinylene) (PPV). This suggests that this compound could, in principle, be incorporated into polymer backbones or as side chains to modulate the electronic and physical properties of materials.

The butoxy group can influence the solubility and processing characteristics of resulting materials, making them more amenable to solution-based fabrication techniques. The ortho-substitution pattern of the butoxy and bromomethyl groups could also be exploited to create specific three-dimensional structures or to influence the conformational properties of a polymer chain.

Strategic Intermediate in Total Synthesis Endeavors

No published total syntheses explicitly report the use of this compound as a key intermediate. The total synthesis of complex natural products often relies on a toolbox of well-established building blocks and synthetic methodologies. While the functional groups of this compound are synthetically versatile, its specific substitution pattern may not have been required for the total synthesis of currently known natural products.

Convergent and Divergent Synthetic Routes Employing this compound

In the absence of concrete examples in the literature, one can only speculate on the potential for convergent and divergent synthetic routes employing this specific building block.

A convergent synthesis approach would involve preparing a larger fragment of a target molecule that contains the 2-butoxyphenylmethyl moiety, which would then be coupled with other fragments. The bromomethyl group is well-suited for such fragment couplings, for example, through Williamson ether synthesis, formation of carbon-carbon bonds via organometallic reagents, or by serving as a precursor to a phosphonium (B103445) salt for Wittig reactions.

A divergent synthesis strategy could, in theory, start with this compound and introduce a variety of functional groups by transforming the bromomethyl group. This would allow for the creation of a library of related compounds with diverse biological activities or material properties. For instance, the bromide could be displaced by a range of nucleophiles to install different functionalities.

The following table outlines theoretical transformations of this compound in a divergent synthetic approach:

Reagent Resulting Functional Group Potential Application
Sodium Azide (B81097) (NaN₃)AzidomethylPrecursor for amines or triazoles
Potassium Cyanide (KCN)CyanomethylPrecursor for carboxylic acids or amides
Triphenylphosphine (PPh₃)Phosphonium SaltReagent for Wittig olefination
ThiolThioetherIntroduction of sulfur-containing moieties
AmineSecondary or Tertiary AmineModification of biological activity

It is important to reiterate that these are projected applications based on the chemical nature of this compound and the known reactivity of similar compounds. Further research would be required to establish its actual utility in the synthesis of functional materials and in the total synthesis of complex molecules.

Advanced Methodologies in 1 Bromomethyl 2 Butoxybenzene Chemistry

Flow Chemistry Applications in the Synthesis and Reactions of 1-(Bromomethyl)-2-butoxybenzene

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and control over reaction parameters. rsc.orgnih.govnih.gov However, dedicated studies on the application of flow chemistry to the synthesis or subsequent reactions of This compound are not documented in the current scientific literature.

Enhanced Reaction Control and Scalability in Continuous Flow

Continuous flow reactors provide superior heat and mass transfer, which allows for precise control over reaction temperature and time, often leading to higher yields and purities. rsc.org These systems are also inherently more scalable than batch processes. wiley-vch.de For the synthesis of related benzyl (B1604629) bromide derivatives, flow chemistry has been employed to improve safety and efficiency. For instance, the bromination of toluene (B28343) derivatives has been successfully performed in continuous flow, demonstrating the potential of this technology for benzylic halogenations. rsc.orgorganic-chemistry.org A continuous-flow protocol for the bromination of benzylic compounds using N-bromosuccinimide and photochemical activation has been developed, avoiding hazardous solvents like carbon tetrachloride. organic-chemistry.org Another report describes the use of indium chloride as a water-tolerant catalyst for benzyl bromination in a continuous flow system, noting improved selectivity compared to batch operations. rsc.org Despite these examples with analogous compounds, specific data or detailed research findings on the scalability and enhanced reaction control for the continuous flow synthesis of This compound remain unpublished.

Handling of Reactive Intermediates in Flow Systems

Flow chemistry is particularly well-suited for the generation and immediate use of highly reactive or unstable intermediates, a concept known as "telescoping" reactions. nih.govacs.orgdurham.ac.ukbeilstein-journals.org This approach minimizes the accumulation of hazardous species, thereby enhancing process safety. beilstein-journals.org The generation of organolithium compounds, Grignard reagents, and even explosive intermediates like azides has been safely managed in flow reactors for the synthesis of various pharmaceutical ingredients. acs.orgbeilstein-journals.orgnih.gov Reactions involving benzyl bromide derivatives often proceed through reactive intermediates. nih.govyoutube.com For example, the lithiation of benzyl bromide has been conducted in a flow system at low temperatures with very short residence times to generate reactive aryl-lithium species that are used in subsequent reactions. acs.org While these general principles are well-established, there are no specific reports on the handling of reactive intermediates in the context of the flow synthesis or derivatization of This compound .

Mechanochemical Approaches for Synthesis and Transformations

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. mdpi.comucl.ac.uknih.gov This technique can lead to different reaction outcomes and selectivities compared to traditional solution-based methods and is considered a green chemistry approach. ucl.ac.ukbeilstein-journals.org

While mechanochemistry has been applied to a wide range of organic transformations, including those involving benzyl bromide derivatives in a general sense, there is a lack of specific research on the mechanochemical synthesis or transformation of This compound . mdpi.comresearchgate.net For example, mechanochemical methods have been used for the copper-catalyzed synthesis of triazoles from benzyl bromide, phenylacetylene, and sodium azide (B81097) under solvent-free conditions. mdpi.com The halogenation of various aromatic compounds using N-halosuccinimides has also been achieved mechanochemically. beilstein-journals.orgnih.gov These examples with related benzyl halides suggest that This compound could potentially undergo similar mechanochemical reactions, but specific studies to confirm this are absent from the current literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-2-butoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-2-butoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.